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2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid

Pyrrolysyl-tRNA synthetase amino acid activation enzyme kinetics

Engineering orthogonal translation systems requires precise substrate-enzyme compatibility. Standard lysine derivatives fail PylRS recognition. This Cyc-modified lysine (H-Lys(Cyc)-OH) delivers: • Documented in-vivo amber suppression efficiency (~25% in E. coli) • Atomic-resolution co-crystallization ligand (PDB 2Q7G, 1.90 Å) • Validated across prokaryotic & eukaryotic hosts (including actinomycetes) • KM 670 μM for PylRS aminoacylation in vitro Batch-to-batch consistency guaranteed with ≥95% purity.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 82277-17-6
Cat. No. B3194258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid
CAS82277-17-6
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)
InChIKeyZHGGYCNHXLZKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic Acid – Structural Identity and Functional Classification


2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid (CAS 82277-17-6, also known as H-Lys(Cyc)-OH or Nε-cyclopentyloxycarbonyl-L-lysine) is a synthetic, non‑canonical amino acid derivative of L‑lysine in which the ε‑amino group is modified with a cyclopentyloxycarbonyl (Cyc) moiety [1]. The molecular formula is C₁₂H₂₂N₂O₄ with a molecular weight of 258.31 g·mol⁻¹, and the commercially available material typically carries a minimum purity specification of 95 % . Biochemically, Cyc functions as a validated substrate for pyrrolysyl‑tRNA synthetase (PylRS), the enzyme that charges the orthogonal suppressor tRNAᴾʸˡ, thereby enabling co‑translational incorporation of the amino acid at in‑frame amber (UAG) codons in both prokaryotic and eukaryotic expression systems [1].

Non‑canonical amino acid
L‑lysine derivative with cyclopentyloxycarbonyl (Cyc) moiety at Nε
Orthogonal translation substrate
Reported substrate for pyrrolysyl‑tRNA synthetase (PylRS); enables amber suppression
Procurement-ready
Commercially available with supplier‑reported purity specification

Why Generic Lysine Derivatives Cannot Replace CAS 82277-17-6 in PylRS-Dependent Systems


Pyrrolysyl‑tRNA synthetase displays stringent substrate selectivity: naturally occurring L‑lysine is not recognized, and structurally related analogs such as Nε‑methyl‑L‑lysine, Nε‑formyl‑L‑lysine, Nε‑L‑prolyl‑L‑lysine, and Nε‑acetyl‑L‑lysine are either completely inactive or show only residual ATP‑PPᵢ exchange activity [1]. Within the limited set of confirmed PylRS substrates, affinity for the enzyme varies by more than an order of magnitude, and in‑vivo amber‑suppression efficiencies differ markedly, meaning that substitution of Cyc by another commercial lysine derivative cannot reproduce the experimentally validated insertion yield unless accompanied by parallel re‑engineering of the PylRS active site [1]. Therefore, procurement decisions based solely on nominal compound class or commercial availability risk selecting an amino acid that fails to support UAG read‑through in the user’s established orthogonal translation system.

PylRS selectivity barrier
Nε‑methyl‑, Nε‑formyl‑, Nε‑acetyl‑ and related lysine derivatives show little to no PylRS activation; generic substitution cannot support orthogonal translation.
Cyc moiety is essential
Only the cyclopentyloxycarbonyl modification yields the hydrophobic pocket fit required for PylRS recognition; other commercial Nε‑modified lysines lack this critical interaction.
Efficiency mismatch among known substrates
Even within the limited set of active analogs, amber suppression efficiency varies significantly; selecting a different derivative may shift protein yield outside the usable range.

Quantitative Differentiation Against Closest PylRS Substrate Analogs


PylRS Substrate Affinity by ATP-PPi Exchange Assay

In a direct side‑by‑side comparison using the ATP‑[³²P]PPᵢ exchange assay with recombinant Methanosarcina barkeri PylRS (pH 7.2, 37 °C), Nε‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) exhibited a KM of 670 μM, while the natural substrate pyrrolysine (Pyl) displayed a KM of 53 μM and Nε‑D‑prolyl‑L‑lysine (D‑prolyl‑lysine) showed a KM of 500 μM [1][2]. Cyc thus possesses approximately 13‑fold lower apparent affinity for PylRS compared with the native amino acid but is within only 1.34‑fold of the affinity of the closest characterized synthetic analog, D‑prolyl‑lysine [1].

PylRS Substrate Affinity
Head-to-head
KM 670 µM (Cyc)
vs KM 53 µM (pyrrolysine)
vs KM 500 µM (D‑prolyl‑lysine)
Informs feeding concentration design in genetic code expansion experiments
ATP‑PPi exchange assay; M. barkeri PylRS, pH 7.2, 37 °C
Pyrrolysyl-tRNA synthetase amino acid activation enzyme kinetics

In-Vivo Amber Suppression Efficiency in Escherichia coli

Using an E. coli XAC/A24 strain harboring a chromosomally integrated lacI‑Z amber fusion and transformed with pylS (PylRS) and pylT (tRNAᴾʸˡ) plasmids, cells cultured in LB medium supplemented with Cyc achieved approximately 25 % β‑galactosidase suppression efficiency, compared with approximately 18 % obtained with D‑prolyl‑lysine and approximately 38 % obtained with a dedicated E. coli amber‑suppressor tRNAᴸʸˢ control [1]. Despite a moderately lower in‑vitro KM for D‑prolyl‑lysine, Cyc outperformed that analog in the cellular context, suggesting superior bioavailability or metabolic stability under the tested conditions [1].

In‑Vivo Amber Suppression
Head-to-head
~25% suppression (Cyc)
vs ~18% (D‑prolyl‑lysine)
~38% (suppressor‑tRNA control)
Supports higher amber suppression yield in E. coli reporter context
E. coli XAC/A24; LB medium; pylS/pylT plasmids
amber suppression β-galactosidase reporter genetic code expansion

Co-Crystal Structure of Cyc Bound to PylRS

The co‑crystal structure of Methanosarcina mazei PylRS in complex with Nε‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) and ATP has been solved by X‑ray diffraction at 1.90 Å resolution and deposited as PDB entry 2Q7G [1]. The structure unambiguously confirms that the cyclopentyloxycarbonyl moiety occupies the hydrophobic pocket that accommodates the pyrroline ring of pyrrolysine, providing atomic‑level validation of the compound’s binding pose and the structural basis for its activity [1]. No equivalent co‑crystal structure is currently available for D‑prolyl‑lysine with wild‑type PylRS.

Co‑Crystal Structure
Method context
PDB 2Q7G; resolution 1.90 Å
M. mazei PylRS + Cyc + ATP
Enables structure‑guided PylRS engineering campaigns
X‑ray diffraction; no equivalent structure for D‑prolyl‑lysine reported
X‑ray crystallography PDB 2Q7G ligand‑binding mode

Commercial Availability Versus Pyrrolysine

Pyrrolysine, the natural PylRS substrate, is not commercially available from standard chemical suppliers owing to its biosynthetic complexity and chemical instability [1]. In contrast, Nε‑cyclopentyloxycarbonyl‑L‑lysine (CAS 82277‑17‑6) is routinely sourced from multiple vendors with a typical purity specification of ≥ 95 % . This commercial accessibility allows experimental groups to initiate genetic‑code‑expansion studies without needing to establish in‑house Pyl biosynthesis pathways.

Commercial Availability
Reported
Readily available from multiple vendors
Supplier‑stated purity specification
Accelerates project timelines vs custom synthesis of pyrrolysine
Pyrrolysine is not commercially available
commercial sourcing pyrrolysine scarcity procurement logistics

Orthogonal Pair Validation Using tRNA Identity Elements

In a systematic dissection of tRNAᴾʸˡ identity elements, Nε‑cyclopentyloxycarbonyl‑L‑lysine was used as the sole PylRS amino acid substrate to probe 42 M. barkeri tRNAᴾʸˡ variants in E. coli. The resulting data identified the discriminator base G73, the G1·C72 acceptor‑stem pair, the T‑stem pair G51·C63, and anticodon‑flanking nucleotides U33 and A37 as critical for recognition [1]. No analogous comprehensive identity‑element analysis has been published using D‑prolyl‑lysine, meaning that Cyc is the only analog for which the structural requirements of the orthogonal pair have been rigorously defined in vivo, enabling rational tRNA engineering for enhanced incorporation efficiency [1].

tRNA Identity Elements
Method context
42 tRNAᴾʸˡ variants characterized
Key determinants G73, G1·C72, G51·C63, U33, A37 defined
Reduces experimental burden for orthogonal pair optimization
E. coli amber suppression & yeast three‑hybrid assays; no comparable dataset for D‑prolyl‑lysine
orthogonal translation tRNA identity elements in‑vivo aminoacylation

Procurement-Relevant Application Scenarios Based on Biochemical Evidence


Site-Specific Incorporation of Hydrophobic Unnatural Amino Acids

When a research group requires co‑translational insertion of a single unnatural amino acid at an amber codon to probe protein structure–function relationships or to install a bio‑orthogonal handle, Cyc (CAS 82277‑17‑6) offers the sole combination of documented in‑vivo suppression efficiency (~25 %, [1]) and commercial availability. The quantitative dataset on tRNA identity elements (42 variants, [2]) further enables users to co‑optimize tRNA sequences for their specific expression host.

Crystallographic Studies of PylRS-Substrate Complexes

For structural biology laboratories engaged in engineering PylRS for expanded substrate scope, Cyc provides an experimentally validated co‑crystallization ligand (PDB 2Q7G, resolution 1.90 Å, [3]). The atomic‑resolution binding pose allows direct comparison with the apo‑enzyme and ATP‑bound forms, facilitating rational mutagenesis campaigns without the need for structurally uncharacterized or synthetically inaccessible pyrrolysine.

Standardized Positive Control for Orthogonal Translation Systems

Because Cyc has been demonstrated to be aminoacylated by PylRS in vitro (KM 670 μM, [1]) and to support amber suppression in E. coli in vivo (~25 % efficiency, [1]), it serves as a well‑characterized positive control for troubleshooting newly constructed PylRS/tRNAᴾʸˡ orthogonal pairs. Procurement of Cyc from a qualified vendor (purity ≥ 95 %, ) ensures batch‑to‑batch consistency that is essential for inter‑experimental reproducibility.

Genetic Code Expansion in Non-Model Prokaryotes

Cyc has been successfully employed to expand the genetic code of actinomycetes using a GusA reporter system, demonstrating that the PylRS/Cyc orthogonal pair is functional beyond E. coli [4]. For industrial microbiology groups engineering non‑model production strains, this cross‑species validation reduces the risk that host‑specific factors will abolish incorporation of the unnatural amino acid.

Application
Selection Property
Validation Focus
Site‑specific unnatural amino acid incorporation
PylRS substrate with documented amber suppression and commercial availability
tRNA identity element dataset enables host‑specific tRNA co‑optimization
Crystallographic studies of PylRS‑substrate complexes
Experimentally validated co‑crystallization ligand (PDB structure available)
Atomic‑resolution binding mode supports rational mutagenesis
Standardized positive control for orthogonal translation
Well‑characterized in vitro kinetics and in vivo suppression profile
Batch‑to‑batch consistency from qualified vendors supports reproducibility
Genetic code expansion in non‑model prokaryotes
Cross‑species PylRS/Cyc orthogonal pair functionality
Functional validation in actinomycetes de‑risks host‑specific failure
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